molecular formula C5H6ClN3O B1342391 4-Chloro-5-methoxypyrimidin-2-amine CAS No. 4763-36-4

4-Chloro-5-methoxypyrimidin-2-amine

Cat. No.: B1342391
CAS No.: 4763-36-4
M. Wt: 159.57 g/mol
InChI Key: OXAYXWLBMCQAJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-methoxypyrimidin-2-amine is a useful research compound. Its molecular formula is C5H6ClN3O and its molecular weight is 159.57 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Crystal Structure and Chemical Properties

  • The compound 4-Chloro-5-methoxypyrimidin-2-amine has been studied for its crystal structure and chemical properties. In one study, it was found that in the crystal, acid and base molecules are linked through hydrogen bonds, forming a tape along specific axes in which hydrogen-bond motifs are observed (Thanigaimani et al., 2012).

2. Pharmaceutical and Medicinal Interest

  • This compound has been investigated for its potential pharmaceutical and medicinal applications. For example, its molecular structure has been studied using various techniques, and it has been evaluated for anti-hypertensive activity due to its role as an alpha-2-imidazoline receptor agonist (Aayisha et al., 2019).

3. Role in Anticancer Agents

  • This compound is part of a biologically active molecular core seen in various anticancer agents. Its modifications and derivatives have been explored for developing novel compounds with potential as kinase inhibitors (Wada et al., 2012).

4. Agricultural Applications

  • There has been research into the use of this compound in agriculture, particularly in the synthesis of herbicides. Studies have focused on the preparation of isotope internal standards for quantitation of herbicide residues in agricultural products (Zheng-mi, 2014).

5. Synthetic Innovation for Industrial Production

  • Innovations in the synthesis of this compound have been pursued to adapt it for industrial production. These efforts focus on reducing costs and improving yields, which is crucial for large-scale manufacturing (Xiu-lian, 2009).

6. Non-Covalent Interactions in Synthesis

  • The synthesis and characterization of derivatives of this compound have been studied, with a focus on understanding non-covalent interactions. These studies contribute to the field of molecular chemistry and materials science (Zhang et al., 2018).

7. Solubility and Thermodynamic Studies

  • Research has been conducted on the solubility of this compound in various organic solvents, providing insights into its thermodynamic properties. Such studies are important for understanding its behavior in different chemical processes (Yao et al., 2017).

Safety and Hazards

The compound is harmful and has several hazard statements including H302, H315, H319, H332, H335. Precautionary measures include P280, P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

4-Chloro-5-methoxypyrimidin-2-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis. By altering the activity of this pathway, this compound can impact cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the transcriptional activity of specific genes, thereby altering cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over time when exposed to light or moisture. Long-term effects observed in in vitro or in vivo studies include alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell growth and survival. At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage. Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of specific metabolites that can further interact with cellular components .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .

Properties

IUPAC Name

4-chloro-5-methoxypyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAYXWLBMCQAJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608189
Record name 4-Chloro-5-methoxypyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4763-36-4
Record name 4-Chloro-5-methoxypyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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